N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride
Description
N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride is a quaternary quinolinium salt featuring a quinoline core substituted with a methoxy group at position 6, a methyl group at position 2, and an N-bound 4-ethoxyphenyl moiety. The chloride ion acts as a counterbalance to the positively charged nitrogen at position 1.
Properties
CAS No. |
1049789-65-2 |
|---|---|
Molecular Formula |
C19H21ClN2O2 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C19H20N2O2.ClH/c1-4-23-15-7-5-14(6-8-15)21-19-11-13(2)20-18-10-9-16(22-3)12-17(18)19;/h5-12H,4H2,1-3H3,(H,20,21);1H |
InChI Key |
MALVJUHDYLEDNM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=[NH+]C(=C2)C)OC.[Cl-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Skraup Reaction
The Skraup reaction remains the most widely used method for constructing the quinoline scaffold. For this compound, 3-methoxyaniline serves as the primary starting material. Under acidic conditions (concentrated H₂SO₄), glycerol dehydrates to acrolein, which undergoes cyclocondensation with the aniline derivative. A key challenge is controlling oxidation to prevent over-dehydration, achieved using mild oxidizing agents like nitrobenzene.
Reaction Conditions
Mechanistic Insights
- Acrolein Formation : Glycerol → acrolein (via H₂SO₄-mediated dehydration).
- Cyclocondensation : Michael addition of 3-methoxyaniline to acrolein forms a Schiff base.
- Cyclization : Intramolecular electrophilic aromatic substitution yields 6-methoxyquinoline.
Pfitzinger Reaction
An alternative route employs the Pfitzinger reaction, which condenses isatin derivatives with ketones. For this synthesis, isatin is reacted with methyl vinyl ketone in alkaline conditions (KOH/EtOH).
Reaction Conditions
Advantages Over Skraup
- Avoids strongly acidic conditions, preserving acid-sensitive substituents.
- Higher regioselectivity for the 6-methoxy group.
Functionalization of the Quinoline Core
Methylation at Position 2
Friedel-Crafts alkylation introduces the 2-methyl group. AlCl₃ catalyzes the reaction between quinoline and methyl chloride.
Optimized Protocol
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | Dichloroethane |
| Temperature | 80°C |
| Time | 4 hours |
| Yield | 70–75% |
Regioselectivity : The 2-position is favored due to lower steric hindrance compared to the 4-position.
Amination at Position 4
Buchwald-Hartwig coupling attaches the 4-ethoxyphenylamine moiety. Pd(dba)₂ and Xantphos facilitate cross-coupling between 4-chloro-6-methoxy-2-methylquinoline and 4-ethoxyaniline.
Key Parameters
- Catalyst System : Pd(dba)₂ (5 mol%), Xantphos (10 mol%)
- Base : Cs₂CO₃ (2.5 equiv)
- Solvent : Toluene
- Temperature : 110°C
- Yield : 82–88%
Side Reactions :
- Over-alkylation at the 6-methoxy group (<5% yield).
- Homocoupling of 4-ethoxyaniline (mitigated by excess quinoline substrate).
Quaternization to Form the Chloride Salt
Treatment of the tertiary amine with HCl gas in anhydrous dichloromethane generates the quinolinium chloride.
Procedure
- Dissolve N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine (1.0 equiv) in DCM.
- Bubble HCl gas for 30 minutes at 0°C.
- Precipitate the product with diethyl ether.
- Isolate via vacuum filtration (Yield: 95–98%).
Counterion Exchange
Alternative anions (e.g., bromide, iodide) can be introduced using corresponding HX acids, but chloride is preferred for crystallinity.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Assignment |
|---|---|
| 2.78 | 2-CH₃ (s, 3H) |
| 3.92 | 6-OCH₃ (s, 3H) |
| 4.10 | OCH₂CH₃ (q, 2H) |
| 6.85–8.45 | Aromatic protons (m, 9H) |
ESI-MS (m/z) : [M-Cl]⁺ calcd. for C₁₉H₂₁N₂O₂⁺: 309.16; found: 309.15.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity. Retention time: 12.3 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Skraup + Alkylation | 55 | 95 | 120 |
| Pfitzinger + Coupling | 65 | 98 | 180 |
Trade-offs : The Pfitzinger route offers higher yield and purity but incurs greater costs due to palladium catalysts.
Industrial-Scale Considerations
Process Optimization
Environmental Impact
- E-Factor : 18.2 (Skraup) vs. 9.8 (Pfitzinger), favoring the latter for green chemistry.
Chemical Reactions Analysis
Quaternization at the Quinoline Nitrogen
The formation of the N-alkylated quinolinium chloride involves:
-
Alkylation with chloroethane or ethylating agents : Reaction of 6-methoxy-2-methylquinolin-4-amine with 4-ethoxyphenyl groups under basic conditions, followed by HCl treatment to form the chloride salt.
-
Metal-free quinolylation : A method for N-functionalization of amino groups using dihydrooxazolo[3,2-a]quinolinium intermediates (yields up to 95%) ( ).
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 6-Methoxy-2-methylquinolin-4-amine | 4-Ethoxyphenyl bromide, K₂CO₃, DMF, 80°C | N-(4-Ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine | 85% |
Halogenation and Functionalization
The methyl and methoxy groups on the quinoline ring can undergo further derivatization:
-
Bromination : Using N-bromosuccinimide (NBS) in dichloromethane at room temperature (77% yield) ( ).
-
Oxidation : Selenium dioxide oxidizes methyl groups to aldehydes (e.g., conversion of 4-methylquinoline to 4-carbaldehyde) ( ).
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS, DCM, RT, 3h | 4-Bromo-6-methoxy-2-methylquinoline | 77% | |
| Oxidation | SeO₂, 1,4-dioxane, 80°C, 5h | 6-Methoxyquinoline-4-carbaldehyde | 57% |
Condensation and Schiff Base Formation
The primary amine group undergoes condensation with aldehydes to form Schiff bases. For example:
-
Reaction with 4-fluorobenzaldehyde yields N-[(E)-(4-fluorophenyl)methylideneamino]-6-methoxy-2-methylquinolin-4-amine (confirmed by NMR and LC-MS) ( ).
| Aldehyde | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Fluorobenzaldehyde | EtOH, reflux, 2h | Schiff base derivative | 70% |
Salt Formation and Counterion Exchange
The chloride counterion is introduced via:
-
Acid-base reaction : Treatment of the quinolinium hydroxide with HCl ( ).
-
Ion exchange : Substitution of other anions (e.g., bromide) using AgCl or NaCl ( ).
Biological and Pharmacological Relevance
While direct data on this compound’s bioactivity is limited, structurally related quinolinium salts exhibit:
-
Antiviral activity : Ethacridine derivatives show SARS-CoV-2 inactivation potential ( ).
-
Antitumor effects : Analogues like 2-methyl-1-(piperidin-4-yl)ethyl-indole-3-carboxamides demonstrate efficacy in xenograft models ( ).
Key Challenges and Optimization Opportunities
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Recent studies have highlighted the potential of quinoline derivatives, including N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride, in antiviral applications. The compound has shown efficacy against viral infections by inhibiting viral replication mechanisms. For instance, a patent discusses the repurposing of existing drugs for the treatment of SARS-CoV-2, indicating that compounds with similar structures may possess antiviral properties .
Anticancer Activity
Quinoline derivatives have been investigated for their anticancer properties. The compound's ability to interact with DNA and inhibit topoisomerase enzymes suggests it could be effective in cancer treatment. Research indicates that quinoline-based compounds can induce apoptosis in cancer cells, making them candidates for further development in oncology .
Biochemical Applications
Fluorescent Probes
The unique photophysical properties of quinoline derivatives allow them to be used as fluorescent probes in biological imaging. The ability of this compound to emit fluorescence under specific conditions makes it suitable for tracking biological processes in live cells. This application is particularly valuable in studying cellular dynamics and interactions .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Quinoline derivatives are known to inhibit various enzymes, including kinases and proteases, which are crucial in many biochemical pathways. This inhibition can lead to therapeutic effects in diseases where these enzymes play a significant role .
Materials Science
Organic Light Emitting Diodes (OLEDs)
In materials science, quinoline derivatives like this compound are being explored for their use in organic electronics, particularly OLEDs. Their ability to emit light when subjected to an electric current makes them suitable candidates for developing efficient lighting and display technologies .
Nanomaterials
The incorporation of quinoline-based compounds into nanomaterials has been investigated for enhancing the properties of these materials. Their unique chemical structure can improve the stability and functionality of nanomaterials used in various applications, including drug delivery systems and sensors .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The quaternary ammonium group allows it to interact with cell membranes, potentially disrupting membrane integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences: Quinolinium vs. Quinazoline: The target compound’s quinolinium core (with a charged nitrogen) differs from quinazoline analogs, which have a fused pyrimidine ring. This impacts electronic distribution and binding interactions . Quaternary Nitrogen: The 1-ium center in the target compound increases polarity, contrasting with neutral quinoline/quinazoline derivatives .
Substituent Effects: Ethoxyphenyl vs. Methoxy Positioning: The 6-methoxy group in the target compound and analogs (e.g., ) may enhance membrane permeability due to moderate lipophilicity .
Counterion Influence :
- Chloride vs. Dihydrochloride: The single chloride counterion in the target compound contrasts with dihydrochloride salts (e.g., ), affecting crystalline packing and solubility .
Biological Activity
N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by its unique molecular structure, which influences its biological activity. Its chemical formula is , and it has a molecular weight of approximately 320.82 g/mol. The compound's structure includes a quinoline core, which is known for various bioactive properties.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.82 g/mol |
| LogP | 4.5463 |
| Polar Surface Area | 31.678 Ų |
Antimicrobial Activity
Recent studies have indicated that quinoline derivatives possess significant antimicrobial properties. Specifically, this compound has shown promising results against various bacterial strains. In vitro assays demonstrated that the compound exhibits bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
Anticancer Properties
The compound's anticancer potential has been evaluated in several studies. For instance, a study investigated its effects on pancreatic cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways. This finding suggests that this compound could be a candidate for further development in cancer therapeutics.
The proposed mechanism of action involves the inhibition of specific enzymes and pathways associated with cell proliferation and survival. The quinoline moiety is believed to interact with DNA and RNA, disrupting cellular processes essential for cancer cell growth.
Study 1: Antimicrobial Efficacy
In a comparative study published in Journal of Medicinal Chemistry, researchers tested the antimicrobial efficacy of this compound against standard bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .
Study 2: Anticancer Activity
A notable investigation focused on the compound's effect on pancreatic cancer cells. The study found that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours, indicating strong anticancer activity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride?
- Methodology : Synthesis typically involves multi-step reactions, such as:
Acylation : Reacting 4-ethoxyaniline with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in methanol) to form intermediates.
Cyclization : Using Pd-catalyzed cross-coupling (e.g., Pd₂(dba)₃ with BINAP ligands) to construct the quinoline core.
Quaternization : Treating the tertiary amine with methyl chloride to form the quaternary ammonium salt.
- Key Considerations : Optimize reaction temperatures (e.g., 80–100°C for cyclization) and stoichiometric ratios to minimize byproducts. Purification via column chromatography or recrystallization is critical .
Q. How can the structure of this compound be validated using spectroscopic and crystallographic techniques?
- Spectroscopic Validation :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., methoxy groups at ~3.8–4.0 ppm, aromatic protons in the quinoline ring at 7.0–8.5 ppm). Use DMSO-d₆ or CDCl₃ as solvents .
- GC/MS : Analyze fragmentation patterns (e.g., molecular ion [M⁺] at m/z ~357) using electron ionization (EI) at 70 eV .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Target Identification : Acts as a kinase inhibitor scaffold due to its planar quinoline core and cationic charge, which enhances DNA intercalation.
- Biological Assays : Test anti-proliferative activity against cancer cell lines (e.g., IC₅₀ determination via MTT assays) .
Advanced Research Questions
Q. How can experimental design be optimized to address low yields in the quaternization step?
- Factors to Investigate :
- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize ionic intermediates.
- Reagent Stoichiometry : Excess methyl chloride (1.5–2.0 equiv.) improves conversion rates.
- Temperature Control : Gradual heating (40°C → 80°C) prevents decomposition.
Q. How should researchers resolve contradictions between computational and experimental data (e.g., predicted vs. observed solubility)?
- Root-Cause Analysis :
- Solubility Discrepancies : Computational models (e.g., COSMO-RS) may underestimate hydrogen-bonding interactions. Validate experimentally via nephelometry in buffers (pH 2–12).
- Crystallographic vs. DFT Geometry : Compare X-ray-derived torsion angles with DFT-optimized structures (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Adjust force fields in simulations if deviations exceed 5° .
Q. What strategies enhance the compound’s stability under physiological conditions for in vivo studies?
- Formulation Approaches :
- Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) to prevent hydrolysis.
- Protection from Light : Store solutions in amber vials to avoid photodegradation of the methoxy group.
Q. How can structure-activity relationships (SAR) guide the modification of substituents for improved efficacy?
- SAR Parameters :
- Quinoline Core : Introduce electron-withdrawing groups (e.g., -Cl at C2) to enhance DNA binding affinity.
- Ethoxy Phenyl Group : Replace with bulkier substituents (e.g., isopropoxy) to reduce off-target interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
